molecular formula C11H6BrCl2NO2 B12081019 1-(4-bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione CAS No. 281206-14-2

1-(4-bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione

Cat. No.: B12081019
CAS No.: 281206-14-2
M. Wt: 334.98 g/mol
InChI Key: UVJNAKWKPSDJIS-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- is a synthetic organic compound with the molecular formula C11H8BrNO2. This compound is characterized by the presence of a pyrrole ring substituted with bromine, methyl, and dichloro groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- typically involves multi-step organic reactions. One common method includes the bromination of 4-methylphenyl followed by the introduction of dichloro groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitutions occur efficiently. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study its effects on biological systems, including its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This compound may also inhibit certain enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- can be compared with other similar compounds such as:

    3-bromo-1-(4-bromophenyl)pyrrole-2,5-dione: This compound has similar structural features but differs in the substitution pattern.

    1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-: Lacks the dichloro substitution, which may affect its reactivity and applications.

    1H-Pyrrole-2,5-dione, 1-(4-chloro-3-methylphenyl)-: Substitution with chlorine instead of bromine can lead to different chemical and biological properties.

Properties

CAS No.

281206-14-2

Molecular Formula

C11H6BrCl2NO2

Molecular Weight

334.98 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)-3,4-dichloropyrrole-2,5-dione

InChI

InChI=1S/C11H6BrCl2NO2/c1-5-4-6(2-3-7(5)12)15-10(16)8(13)9(14)11(15)17/h2-4H,1H3

InChI Key

UVJNAKWKPSDJIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br

Origin of Product

United States

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